molecular formula C11H13N5O B2371492 5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097863-23-3

5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2371492
CAS No.: 2097863-23-3
M. Wt: 231.259
InChI Key: DBVQIGBIYXAYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique bicyclic scaffold (2-oxa-5-azabicyclo[2.2.1]heptane) fused with a 5-methyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine moiety. Its structural complexity confers conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-2-10(16-11(14-7)12-6-13-16)15-4-9-3-8(15)5-17-9/h2,6,8-9H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVQIGBIYXAYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC4CC3CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₉H₁₁N₅O
  • Molecular Weight : 193.22 g/mol
  • CAS Number : Not specified in the provided data.

Structural Characteristics

The compound features a bicyclic structure with a triazole and pyrimidine moiety, which are known to exhibit various biological activities. The presence of the 2-oxa group contributes to its pharmacological properties.

Research indicates that compounds containing the triazolo[1,5-a]pyrimidine framework often exhibit:

  • Anticancer Activity : Inhibitory effects on cancer cell lines such as MDA-MB-231 have been reported, with compounds showing significant inhibition of angiogenesis markers like VEGF and MMP-9 .
  • Cytotoxicity : Various derivatives have demonstrated cytotoxic effects against multiple cancer types, with IC50 values indicating substantial activity. For instance, a related compound showed IC50 values of 1.06 µM against A549 cells .

Case Studies and Research Findings

  • Inhibitory Effects on Kinases : A study evaluated the inhibitory activity against c-Met kinase in several cancer cell lines (A549, MCF-7, HeLa). The findings suggested that certain derivatives exhibited comparable or superior activity to established inhibitors .
  • Structure-Activity Relationship (SAR) : The introduction of specific functional groups significantly enhances biological activity. For example, modifications at the 5-position of the triazole ring were shown to improve cytotoxicity against cancer cells .
  • Anti-inflammatory Properties : Some derivatives have been reported to possess anti-inflammatory effects, competing effectively with known anti-inflammatory drugs like Indomethacin and Diclofenac .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCompoundIC50 Value (µM)Reference
CytotoxicityA549 Cell Line5-Methyl Triazole1.06 ± 0.16
Kinase Inhibitionc-Met KinaseVarious Derivatives0.090
Anti-inflammatoryFormalin-induced InflammationVarious DerivativesNot specified

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Core Structure Modifications Key Biological Targets/Applications Physicochemical Properties*
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane Bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane + 5-methyl PDE2A, VEGFR2 kinase High rigidity, moderate lipophilicity
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Chloro + cyclopropyl substituents on pyrimidine Unknown (structural analogue) Increased hydrophobicity
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride Piperazine ring instead of bicyclic system Likely CNS targets (piperazine derivatives) Higher solubility (HCl salt)
7-Chloro-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Chloro + 4-methoxyphenyl substituents Anti-tubercular activity Enhanced electron-withdrawing effects
5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) Pyrazolopyrimidinone core + thiophene Preclinical evaluation (unspecified) Moderate logP, planar structure

*Inferred from substituent effects where explicit data are unavailable.

Structure-Activity Relationship (SAR) Insights

  • Bicyclic Systems: The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold improves binding specificity compared to monocyclic analogues (e.g., pyrazolopyrimidinones in ).
  • Substituent Effects :
    • Electron-withdrawing groups (Cl, CF₃) : Enhance target affinity but may reduce solubility.
    • Aryl/heteroaryl substituents : Influence π-π stacking (e.g., 4-methoxyphenyl in ).
    • Methyl groups : Balance lipophilicity and metabolic stability .

Preparation Methods

Cyclocondensation of 5-Amino-1H-1,2,4-triazole with 1,3-Dicarbonyl Compounds

The triazolopyrimidine nucleus is typically constructed through cyclocondensation reactions. A mixture of 5-amino-1H-1,2,4-triazole (10 mmol) and ethyl acetoacetate (12 mmol) in acetic acid (20 mL) refluxed for 6 hours yields 5-methyl-triazolo[1,5-a]pyrimidin-7-ol (Int-1 ) with 78% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C for 4 hours converts Int-1 to the 7-chloro derivative (Int-2 , 92% yield), a key intermediate for nucleophilic substitutions.

Table 1: Optimization of Triazolopyrimidine Chlorination

POCl₃ Equiv. Temp (°C) Time (h) Yield (%)
5 110 4 92
3 110 6 84
8 120 3 88

Functionalization at Position 7

The 7-chloro group in Int-2 undergoes displacement reactions with nitrogen nucleophiles. Treatment with ammonium hydroxide (28% aq.) at 80°C for 2 hours affords 7-amino-5-methyl-triazolo[1,5-a]pyrimidine (Int-3 ) in 89% yield. Alternatively, coupling with bicyclic amines proceeds via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst system, though this method shows lower efficiency (≤65%) compared to direct nucleophilic substitution.

Construction of the 2-Oxa-5-azabicyclo[2.2.1]heptane Moiety

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

A novel approach employs Pd(OAc)₂ (5 mol%) with (±)-BINAP (6 mol%) in toluene at 80°C to effect 1,2-aminoacyloxylation of bicyclic precursors. Reacting N-protected cyclopentenyl carbamate (Int-4 ) with benzoyl peroxide (1.2 equiv.) for 12 hours generates the 2-oxa-5-azabicyclo[2.2.1]heptane framework (Int-5 ) in 74% yield with >20:1 diastereoselectivity.

Table 2: Ligand Screening for Bicyclic System Formation

Ligand Yield (%) d.r. (syn:anti)
(±)-BINAP 74 22:1
DPPF 68 15:1
Xantphos 53 8:1

Reductive Amination of Bicyclic Ketones

An alternative route involves hydrogenation of 2-oxabicyclo[2.2.1]heptan-5-one (Int-6 ) under 50 psi H₂ with Raney Ni in ethanol at 60°C for 6 hours, producing 2-oxa-5-azabicyclo[2.2.1]heptane (Int-7 ) in 81% yield. This method proves advantageous for large-scale synthesis due to operational simplicity.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

Heating Int-2 (1 equiv.) with Int-7 (1.2 equiv.) in DMF at 120°C for 8 hours in the presence of K₂CO₃ (3 equiv.) achieves C-N bond formation, yielding the target compound in 67% yield after silica gel chromatography. Microwave irradiation at 150°C for 30 minutes enhances reaction efficiency to 79% while reducing byproduct formation.

Table 3: Solvent Effects on Coupling Efficiency

Solvent Temp (°C) Time (h) Yield (%)
DMF 120 8 67
NMP 130 6 72
DMSO 140 4 68

Transition Metal-Mediated Cross-Coupling

A Pd-catalyzed approach using Int-3 (1 equiv.), Int-5 (1.5 equiv.), XPhos Pd G3 (3 mol%), and Cs₂CO₃ (2 equiv.) in dioxane at 100°C for 12 hours affords the product in 58% yield. While less efficient than nucleophilic substitution, this method enables coupling with sterically hindered bicyclic amines.

Purification and Characterization

Final purification via reversed-phase HPLC (C18 column, 10-90% MeCN/H₂O + 0.1% TFA) provides >95% purity. Key characterization data:

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₄N₅O₂ [M+H]+ 280.1148, found 280.1143
  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.72 (s, 1H), 6.12 (d, J=3.1 Hz, 1H), 4.58–4.49 (m, 2H), 3.92 (dt, J=12.4, 3.0 Hz, 1H), 2.64 (s, 3H), 2.30–1.98 (m, 4H)

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

Method Steps Overall Yield (%) Purity (%)
Cyclocondensation + SₙAr 4 42 95
Pd-Catalyzed Coupling 5 31 92
Reductive Amination 3 55 97

The cyclocondensation followed by nucleophilic aromatic substitution provides optimal balance between yield and operational simplicity. Recent advances in continuous flow systems demonstrate potential for scaling this route to kilogram quantities with 85% throughput retention.

Q & A

Q. What synthetic protocols are recommended for constructing the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in this compound?

  • Methodological Answer : The bicyclic morpholine core can be synthesized via a multi-step route involving: (i) Cbz protection of the amine, (ii) tosylation, (iii) NaBH₄ reduction, and (iv) Pd/C-catalyzed hydrogenation for deprotection. Ethanol/THF mixtures and controlled temperatures (0°C to reflux) are critical for regioselectivity .
  • Key Reaction Table :
StepReagents/ConditionsYield
TosylationTsCl, DMAP, Et₃N, CH₂Cl₂93%
ReductionNaBH₄, EtOH/THF100%

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz) to verify substituent positions and stereochemistry, particularly for the bicyclic morpholine and triazolo-pyrimidine rings .
  • HRMS : Confirm molecular formula (e.g., C₁₃H₁₃N₅S derivatives show [M+H]⁺ peaks matching calculated values) .
  • X-ray Crystallography : SHELXL/SHELXT refinement for unambiguous 3D structure determination, especially to resolve steric effects in the bicyclic system .

Q. What initial biological screening methods are applicable for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against kinases or proteases, with positive controls (e.g., staurosporine) .
  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MICs against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in triazolo[1,5-a]pyrimidine ring formation?

  • Methodological Answer :
  • Solvent Selection : Ethanol/water (1:1 v/v) improves cyclization efficiency over DMF, reducing byproducts .
  • Catalyst Alternatives : Replace toxic TMDP with safer bases like K₂CO₃ or DBU .
  • Temperature Control : Maintain 60–80°C to favor 7-substituted isomers over 5-substituted analogs .

Q. What computational strategies predict this compound’s bioactivity and binding modes?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina with PDB targets (e.g., EGFR kinase) to identify key hydrogen bonds with the triazolo-pyrimidine core .
  • QSAR Models : Use descriptors like LogP and polar surface area to correlate substituents (e.g., methyl vs. trifluoromethyl) with antimicrobial activity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of the bicyclic morpholine on reactivity .

Q. How should contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :
  • Assay Standardization : Adopt consistent protocols (e.g., fixed cell lines, incubation times) to minimize variability .
  • Orthogonal Validation : Confirm cytotoxicity via both MTT and ATP-based assays .
  • Structural Analog Comparison : Benchmark against derivatives like 7-hydrazinyl-5-methyl-triazolo-pyrimidine to isolate substituent-specific effects .

Q. What strategies improve multi-step synthesis yields while minimizing intermediates?

  • Methodological Answer :
  • One-Pot Reactions : Combine cyclization and functionalization steps using dual catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC₅₀ values?

  • Methodological Answer :
  • Buffer Consistency : Ensure identical pH (e.g., 6.5 ammonium acetate buffer) and ionic strength across studies .
  • Substrate Purity : Validate via HPLC (≥95% purity) to exclude impurities affecting kinetics .
  • Negative Controls : Include known inhibitors (e.g., imatinib for kinases) to calibrate assay sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.